Cas no 865370-16-7 (N-Bocamino-cyano-acetic Acid Ethyl Ester)

N-Bocamino-cyano-acetic Acid Ethyl Ester structure
865370-16-7 structure
商品名:N-Bocamino-cyano-acetic Acid Ethyl Ester
CAS番号:865370-16-7
MF:C10H16N2O4
メガワット:228.245042800903
MDL:MFCD11616708
CID:1095708
PubChem ID:12178252

N-Bocamino-cyano-acetic Acid Ethyl Ester 化学的及び物理的性質

名前と識別子

    • tert-butyl(ethoxycarbonyl)(cyano)methylcarbamate
    • Ethyl N-{[(2-methyl-2-propanyl)oxy]carbonyl}-3-nitriloalaninate
    • ETHYL 2-(TERT-BUTOXYCARBONYLAMINO)-2-CYANOACETATE
    • Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester (9CI)
    • Ethyl 2-cyano-2-[[(1,1-dimethylethoxy)carbonyl]amino]acetate (ACI)
    • N-Bocamino-cyano-acetic acid ethyl ester
    • AS-55002
    • ETHYL 2-[(TERT-BUTOXYCARBONYL)AMINO]-2-CYANOACETATE
    • ethyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
    • AKOS026672284
    • KJUZWYMGERWKTL-UHFFFAOYSA-N
    • EN300-263310
    • DB-370184
    • 865370-16-7
    • CS-0035554
    • MFCD11616708
    • Ethyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate
    • Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester
    • SCHEMBL498653
    • W12094
    • N-Bocamino-cyano-aceticacidethylester
    • SY066567
    • ethyl 2-{[(tert-butoxy)carbonyl]amino}-2-cyanoacetate
    • N-Bocamino-cyano-acetic Acid Ethyl Ester
    • MDL: MFCD11616708
    • インチ: 1S/C10H16N2O4/c1-5-15-8(13)7(6-11)12-9(14)16-10(2,3)4/h7H,5H2,1-4H3,(H,12,14)
    • InChIKey: KJUZWYMGERWKTL-UHFFFAOYSA-N
    • ほほえんだ: N#CC(C(OCC)=O)NC(OC(C)(C)C)=O

計算された属性

  • せいみつぶんしりょう: 228.11100700g/mol
  • どういたいしつりょう: 228.11100700g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 7
  • 複雑さ: 311
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 88.4Ų

N-Bocamino-cyano-acetic Acid Ethyl Ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-DC425-50mg
N-Bocamino-cyano-acetic Acid Ethyl Ester
865370-16-7 95+%
50mg
168.0CNY 2021-07-15
eNovation Chemicals LLC
D961173-1g
Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester
865370-16-7 95+%
1g
$120 2024-06-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T85420-25g
N-Bocamino-cyano-acetic acid ethyl ester
865370-16-7 95%
25g
¥9881.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T85420-250mg
N-Bocamino-cyano-acetic acid ethyl ester
865370-16-7 95%
250mg
¥238.0 2023-09-06
Enamine
EN300-263310-0.05g
ethyl 2-{[(tert-butoxy)carbonyl]amino}-2-cyanoacetate
865370-16-7
0.05g
$372.0 2023-09-14
eNovation Chemicals LLC
D961173-25g
Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester
865370-16-7 95+%
25g
$615 2024-06-06
eNovation Chemicals LLC
D961173-5g
Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester
865370-16-7 95+%
5g
$210 2024-06-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T85420-1g
N-Bocamino-cyano-acetic acid ethyl ester
865370-16-7 95%
1g
¥523.0 2023-09-06
Enamine
EN300-263310-0.1g
ethyl 2-{[(tert-butoxy)carbonyl]amino}-2-cyanoacetate
865370-16-7
0.1g
$389.0 2023-09-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1106194-1g
N-Bocamino-cyano-acetic acid ethyl ester
865370-16-7 97%
1g
¥720.00 2024-04-28

N-Bocamino-cyano-acetic Acid Ethyl Ester 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  rt; 0.5 h, rt
2.1 Reagents: Triethylamine Solvents: Toluene ;  8 h, reflux
リファレンス
Novel immunomodulators based on an oxazolin-2-one-4-carboxamide scaffold
He, Xinhua; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(1), 553-557

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate ,  Sodium dithionite Solvents: Water ;  rt; 30 min, rt; 1 h, 35 °C
2.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  5 h, rt → 100 °C; 100 °C → rt
2.2 Reagents: Water ;  rt
リファレンス
One-step catalytic enantioselective α-quaternary 5-hydroxyproline synthesis: An asymmetric entry to highly functionalized α-quaternary proline derivatives
Breistein, Palle; et al, Advanced Synthesis & Catalysis, 2012, 354(6), 1156-1162

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  5 h, rt → 100 °C; 100 °C → rt
1.2 Reagents: Water ;  rt
リファレンス
One-step catalytic enantioselective α-quaternary 5-hydroxyproline synthesis: An asymmetric entry to highly functionalized α-quaternary proline derivatives
Breistein, Palle; et al, Advanced Synthesis & Catalysis, 2012, 354(6), 1156-1162

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  5 h, 100 °C
リファレンス
Organocatalytic asymmetric synthesis of versatile γ-lactams
Poulsen, Thomas B.; et al, Angewandte Chemie, 2008, 47(25), 4687-4690

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  5 h, rt → reflux
リファレンス
α,β-Unsaturated β-silyl imide substrates for catalytic, enantioselective conjugate additions: A total synthesis of (+)-lactacystin and the discovery of a new proteasome inhibitor
Balskus, Emily P.; et al, Journal of the American Chemical Society, 2006, 128(21), 6810-6812

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Toluene ;  8 h, reflux
リファレンス
Novel immunomodulators based on an oxazolin-2-one-4-carboxamide scaffold
He, Xinhua; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(1), 553-557

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 20 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
Electrophilic amination of enolates with oxaziridines: effects of oxaziridine structure and reaction conditions
Armstrong, Alan; et al, Tetrahedron, 2005, 61(35), 8423-8442

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran
リファレンス
Electrophilic amination of carbanions, enolates, and their surrogates
Ciganek, Engelbert, Organic Reactions (Hoboken, 2008, 72, 1-366

ごうせいかいろ 9

はんのうじょうけん
リファレンス
Biological Evaluation of L-Tyrosine Labelled with fac-[99mTc(CO)3]+ at a para-OH-Coupled 2,3-Diaminopropionic Acid Based Chelator
Felber, Michael; et al, European Journal of Inorganic Chemistry, 2017, 2017(12), 1772-1777

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid ,  Phosphoric acid Solvents: Water ;  rt; pH 3.0 - 3.5, rt; 2 h, rt; rt
2.1 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  rt; 0.5 h, rt
3.1 Reagents: Triethylamine Solvents: Toluene ;  8 h, reflux
リファレンス
Novel immunomodulators based on an oxazolin-2-one-4-carboxamide scaffold
He, Xinhua; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(1), 553-557

N-Bocamino-cyano-acetic Acid Ethyl Ester Raw materials

N-Bocamino-cyano-acetic Acid Ethyl Ester Preparation Products

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推奨される供給者
Amadis Chemical Company Limited
(CAS:865370-16-7)N-Bocamino-cyano-acetic Acid Ethyl Ester
A1235001
清らかである:99%/99%
はかる:5g/25g
価格 ($):403/1244